molecular formula C15H21BO4 B6241714 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol CAS No. 2648330-36-1

3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol

Cat. No. B6241714
CAS RN: 2648330-36-1
M. Wt: 276.1
InChI Key:
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Description

The compound “3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol” is a complex organic molecule that contains a tetramethyl-1,3,2-dioxaborolan-2-yl group . This group is commonly found in boronic acids and their derivatives .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with the tetramethyl-1,3,2-dioxaborolan-2-yl group can be synthesized through various methods. For instance, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst can form pinacol benzyl boronate .


Chemical Reactions Analysis

The tetramethyl-1,3,2-dioxaborolan-2-yl group can participate in various chemical reactions. For example, it can undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol' involves the use of a boron-containing reagent in a reaction with a substituted phenol to form an intermediate, which is then reacted with an epoxide to yield the final product.", "Starting Materials": [ "3-hydroxybenzaldehyde", "tetramethyl-1,3,2-dioxaborolane", "sodium hydroxide", "potassium carbonate", "3-chlorophenylacetic acid", "oxetane" ], "Reaction": [ "Step 1: Preparation of 3-(3-chlorophenyl)propanoic acid by reacting 3-chlorophenylacetic acid with potassium carbonate in the presence of a catalytic amount of sodium hydroxide.", "Step 2: Conversion of 3-(3-chlorophenyl)propanoic acid to 3-(3-chlorophenyl)propanal by reacting with 3-hydroxybenzaldehyde in the presence of a reducing agent such as sodium borohydride.", "Step 3: Formation of the boron-containing intermediate by reacting 3-(3-chlorophenyl)propanal with tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Step 4: Cyclization of the boron-containing intermediate with oxetane in the presence of a Lewis acid catalyst such as boron trifluoride etherate to yield the final product, 3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol." ] }

CAS RN

2648330-36-1

Product Name

3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-ol

Molecular Formula

C15H21BO4

Molecular Weight

276.1

Purity

95

Origin of Product

United States

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